Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one
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Overview
Description
Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one is a complex organic compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol . This compound is characterized by its unique tricyclic structure, which includes a fused ring system with three interconnected rings. It is also known by its IUPAC name, 5,6,7,8,9,10-hexahydro-5,9-methanobenzo8annulen-11-one .
Preparation Methods
The synthesis of Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one involves several steps, typically starting with the preparation of the core tricyclic structure. One common synthetic route includes the Diels-Alder reaction, followed by a series of cyclization and oxidation steps to form the final product . The reaction conditions often involve the use of high temperatures and specific catalysts to facilitate the formation of the tricyclic structure. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tricyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or alkanes.
Scientific Research Applications
Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of tricyclic ring systems and their reactivity.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique tricyclic structure allows it to fit into binding sites and modulate the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one can be compared with other tricyclic compounds, such as:
Tricyclo[7.3.1.0,2,7]trideca-2,4,6,10-tetraene: This compound has a similar tricyclic structure but includes an additional double bond, which affects its reactivity and properties.
This compound derivatives: These derivatives may have different substituents on the tricyclic ring system, leading to variations in their chemical and biological activities.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tricyclo[7.3.1.02,7]trideca-2,4,6-trien-13-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-10-5-3-7-12(13)11-6-2-1-4-9(11)8-10/h1-2,4,6,10,12H,3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPAXPTYKRITIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=CC=CC=C3C(C1)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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